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Compound of Interest

Compound Name: Dimethyl 4-hydroxyisophthalate

Cat. No.: B1293594 Get Quote

A Comparative Guide to the Spectroscopic
Analysis of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the

structure of Dimethyl 4-hydroxyisophthalate against its structural isomers and a related

compound. Detailed experimental protocols and a clear analytical workflow are presented to

aid in the unambiguous identification and characterization of this compound.

Spectroscopic Data Comparison
The structural confirmation of an organic molecule like Dimethyl 4-hydroxyisophthalate relies

on a combination of spectroscopic techniques. Each method provides unique insights into the

molecular structure. Below is a comparative summary of the expected data from ¹H NMR, ¹³C

NMR, FT-IR, and Mass Spectrometry for Dimethyl 4-hydroxyisophthalate and its

alternatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J)

are characteristic of the electronic environment and the proximity of other protons.
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Compound
Aromatic Protons
(δ, ppm,
multiplicity, J in Hz)

Methoxyl Protons
(δ, ppm,
multiplicity)

Hydroxyl Proton (δ,
ppm, multiplicity)

Dimethyl 4-

hydroxyisophthalate

7.83 (d, J=8.5 Hz,

1H), 7.72 (d, J=2.5

Hz, 1H), 6.96 (dd,

J=8.5, 2.5 Hz, 1H)[1]

3.90 (s, 3H), 3.86 (s,

3H)[1]
Variable

Dimethyl 5-

hydroxyisophthalate

7.45 (s, 2H), 7.89 (s,

1H)[2]
3.68 (s, 6H)[2] 9.35 (br s, 1H)[2]

Dimethyl 2-

hydroxyisophthalate
7.6-7.1 (m, 3H) 3.9 (s, 6H) Variable

Dimethyl terephthalate 8.09 (s, 4H)[3] 3.94 (s, 6H)[3] N/A

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shift (δ) of each carbon atom is dependent on its hybridization and the

electronegativity of the atoms attached to it.
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Compound
Aromatic Carbons
(δ, ppm)

Carbonyl Carbons
(δ, ppm)

Methoxyl Carbons
(δ, ppm)

Dimethyl 4-

hydroxyisophthalate

~160 (C-OH), ~134

(C-CO), ~132 (CH),

~120 (C-CO), ~118

(CH), ~116 (CH)

~168, ~166 ~52

Dimethyl 5-

hydroxyisophthalate

157.36 (C-OH),

131.15 (C-CO),

121.10 (CH), 120.50

(CH)[2]

165.85[2] 51.92[2]

Dimethyl 2-

hydroxyisophthalate

~161 (C-OH), ~135

(CH), ~120 (CH),

~118 (CH), ~115 (C-

CO)

~170, ~166 ~53

Dimethyl terephthalate 134.08, 129.70[4] 166.43[4] 52.56[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6159519.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6159519.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6159519.htm
https://www.mdpi.com/2504-477X/9/12/680
https://www.mdpi.com/2504-477X/9/12/680
https://www.mdpi.com/2504-477X/9/12/680
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
O-H Stretch
(cm⁻¹)

C-H (sp²)
Stretch (cm⁻¹)

C=O Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Dimethyl 4-

hydroxyisophthal

ate

~3300-3500

(broad)
~3000-3100 ~1720-1740 ~1200-1300

Dimethyl 5-

hydroxyisophthal

ate

~3300-3500

(broad)
~3000-3100 ~1720-1740 ~1200-1300

Dimethyl 2-

hydroxyisophthal

ate

~3300-3500

(broad)
~3000-3100 ~1720-1740 ~1200-1300

Dimethyl

terephthalate
N/A ~3000-3100 ~1725 ~1250

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

Dimethyl 4-

hydroxyisophthalate
210

179 ([M-OCH₃]⁺), 151 ([M-

COOCH₃]⁺), 121

Dimethyl 5-

hydroxyisophthalate
210[2]

179 ([M-OCH₃]⁺), 151 ([M-

COOCH₃]⁺), 121

Dimethyl 2-

hydroxyisophthalate
210

179 ([M-OCH₃]⁺), 151 ([M-

COOCH₃]⁺), 121

Dimethyl terephthalate 194
163 ([M-OCH₃]⁺), 135 ([M-

COOCH₃]⁺), 103, 75
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Detailed and standardized experimental protocols are crucial for obtaining high-quality and

reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Parameters:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the TMS signal.

FT-IR Spectroscopy
Sample Preparation:
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Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of

the Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

Spectrometer: Fourier-Transform Infrared Spectrometer.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Acquisition: Record the spectrum and perform a background subtraction using a

spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
Sample Introduction:

Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).

Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent

(e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium

acetate) via direct infusion or through a liquid chromatograph (LC-MS).

Instrument Parameters:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

EI Mode:

Ionization energy: 70 eV.
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ESI Mode:

Ionization mode: Positive or negative, depending on the analyte.

Capillary voltage: 3-5 kV.

Drying gas flow and temperature: Optimized for the specific instrument and solvent

system.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

confirmation of an organic compound like Dimethyl 4-hydroxyisophthalate.
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Caption: Workflow for Spectroscopic Structure Confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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